

"Head-to-head comparison of different HPLC columns for thiamine analysis"

Author: BenchChem Technical Support Team. Date: December 2025

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A Head-to-Head Comparison of HPLC Columns for Thiamine Analysis

For researchers, scientists, and professionals in drug development, the accurate quantification of thiamine (Vitamin B1) is crucial. High-Performance Liquid Chromatography (HPLC) stands as a primary technique for this purpose, with the choice of column being a critical determinant of analytical success. This guide provides a detailed comparison of various HPLC columns used for thiamine analysis, supported by experimental data and protocols from published studies.

Performance Comparison of HPLC Columns

The selection of an appropriate HPLC column for thiamine analysis depends on several factors, including the sample matrix, the presence of thiamine's phosphate esters, and the desired sensitivity. Reversed-phase C18 columns are the most commonly employed stationary phases. However, other chemistries like mixed-mode and hydrophilic interaction chromatography (HILIC) also present viable options. The following table summarizes the performance of different columns as reported in various studies.



Column Name	Туре	Dimensions	Particle Size	Key Performanc e Data	Reference
Purospher® STAR RP-18 end-capped	Reversed- Phase C18	250 x 4.6 mm	5 μm	Retention Times: Thiamine (B1): 11.67 min, Thiamine Monophosph ate (TMP): 4.28 min, Thiamine Diphosphate (TDP): 3.82 min. Recovery: B1: 97.3 ± 1.43%, TMP: 96.04 ± 2.7%, TDP: 101.7 ± 0.8%.	[1]
Waters Xterra® MS C18	Reversed- Phase C18	150 x 4.6 mm	5 μm	LOD: B1: 0.043 µg/mL; LOQ: B1: 0.132 µg/mL; Recovery: B1: 104.45 ± 4.5%. Found to be more suitable than X-Select CSH C18 for resolution between B1 and B2.	[2]



Waters X- Select CSH C18	Reversed- Phase C18	150 x 4.6 mm	5 μm	Method specificity and suitability were verified with this column, though the Xterra® MS C18 was found to be more suitable for resolving thiamine and riboflavin.
Waters C18	Reversed- Phase C18	250 x 4.6 mm	5 μm	Retention Time: Thiamine hydrochloride : 2.492 min. Linearity Range: 10- 200 µg/ml (r² = 0.9992).
Luna® C18(2)	Reversed- Phase C18	50 x 3.0 mm	5 μm	Linearity [3] Range: 10– 250 ng/ml; Recovery: 87.8%– 101.18% (whole blood), 95.2%–123% (DBS). The method was developed for a short pre-



				processing and analysis time.	
Titania-based Column	Ligand- Exchange Hydrophilic Interaction	-	-	Retention Factor (k): 1.2; LOD: 75 ng mL-1; Linearity Range: 0.25- 125 µg mL-1 (R2 = 0.9997); Recovery: 96 to 114%.	[4]
Primesep 100	Mixed-Mode (Reversed- Phase/Cation -Exchange)	150 x 4.6 mm	5 μm	Enables retention and separation of thiamine using a simple isocratic method with a mobile phase of water, acetonitrile, and sulfuric acid.	[5]
CORTECS Premier T3 vs. Symmetry C18	Reversed- Phase C18 and T3	150 x 4.6 mm	5 μm	Both columns successfully resolved 8 water-soluble vitamins, including thiamine. The CORTECS	[6]



				Premier T3 is a solid-core column, which can offer higher efficiency.
Titan™ C18	Reversed- Phase C18 (UHPLC)	50 x 2.1 mm	1.9 μm	Achieved separation of nine water- soluble vitamins, including thiamine, in 2.5 minutes. Thiamine was weakly retained at pH 3.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are the experimental protocols for some of the key studies cited.

Method 1: Thiamine and its Phosphate Esters in Rat Brain Tissue[1]

- Column: Purospher® STAR RP-18 end-capped (250 x 4.6 mm, 5 μ m) with a Purospher® STAR RP-18 guard column (4 x 4 mm).
- Mobile Phase: Isocratic elution with a mixture of 0.14 M sodium phosphate buffer (equimolar NaH₂PO₄·H₂O and Na₂HPO₄·7H₂O) and methanol (70:30, v/v), pH 7.0, containing 0.1% triethylamine.
- Flow Rate: 1 mL/min.



- Temperature: 25°C.
- Detection: Fluorescence detector set at an excitation wavelength of 367 nm and an emission wavelength of 435 nm.
- Derivatization: Pre-column derivatization with potassium ferricyanide in 15% (w/v) sodium hydroxide to form fluorescent thiochrome derivatives.
- Sample Preparation: Brain tissue was homogenized in trichloroacetic acid (TCA). The supernatant was washed with diethyl ether to remove TCA, and then derivatized.

Method 2: Thiamine in Mushrooms[2]

- Column: Waters Xterra® MS C18 (150 x 4.6 mm, 5 μm) with an XBridge® BEH C18 Guard column (2.1 x 5 mm, 5 μm).
- Mobile Phase: Isocratic elution with a buffer and methanol (80:20, v/v). The buffer contained 8.0 mM sodium-1-hexanesulfonate, glacial acetic acid, and methanol, with the pH adjusted to 3.0 with diethylamine.
- Flow Rate: 1.0 mL/min.
- Temperature: 30°C.
- Detection: UV-Vis detector at 245 nm for thiamine.
- Sample Preparation: Mushroom powder underwent acid hydrolysis with 0.1M HCl at 96°C, followed by enzymatic dephosphorylation with takadiastase at 50°C. The pH was adjusted to 4.5 with sodium acetate solution before enzymatic treatment.

Method 3: Thiamine in Multivitamin Injections[3]

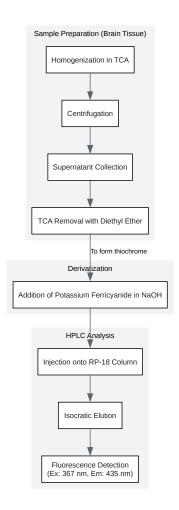
- Column: Waters C18 (250 x 4.6 mm, 5 μm).
- Mobile Phase: Isocratic elution with a buffer (pH 3.5) and methanol (95:5, v/v).
- Flow Rate: 1.5 mL/min.



- · Detection: UV detector at 210 nm.
- Sample Preparation: The multivitamin injection was diluted with the mobile phase and filtered through a 0.22 μm nylon filter.

Visualizing the Workflow

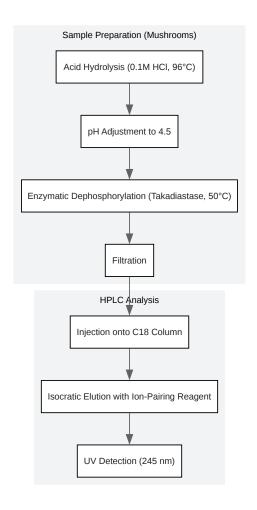
Understanding the experimental workflow is key to implementing these methods. The following diagrams, generated using the DOT language, illustrate the logical steps from sample preparation to final analysis.



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Caption: Workflow for Thiamine Analysis in Brain Tissue.[1]





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Caption: Workflow for Thiamine Analysis in Mushrooms.[2]

Conclusion

The choice of an HPLC column for thiamine analysis is multifaceted, with reversed-phase C18 columns from various manufacturers demonstrating robust performance across different sample types. The selection should be guided by the specific analytical needs, such as the required resolution from other vitamins or matrix components, desired run time, and sensitivity. For instance, for complex biological samples where thiamine and its phosphorylated forms need to be resolved, a high-resolution, end-capped C18 column like the Purospher® STAR RP-18 with fluorescence detection after derivatization is a proven method.[1] For food matrices like mushrooms, a method employing a Waters Xterra® MS C18 column with UV detection after enzymatic treatment provides good accuracy and precision.[2] Newer technologies such as UHPLC columns with smaller particle sizes can significantly reduce analysis time while



maintaining good resolution. Ultimately, the detailed protocols and comparative data presented in this guide serve as a valuable resource for method development and optimization in the analysis of thiamine.

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- To cite this document: BenchChem. ["Head-to-head comparison of different HPLC columns for thiamine analysis"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b583490#head-to-head-comparison-of-different-hplc-columns-for-thiamine-analysis]

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